Colesevelam Methoxyquat Impurity

Pharmaceutical Analysis Method Validation Impurity Profiling

Quantifying Colesevelam Methoxyquat Impurity in API and finished products demands a structurally specific, fully characterized reference standard-generic quaternary ammonium standards fail due to distinct chromatographic retention and ionization behavior of the methoxy-functionalized hexyl chain. • Supplied with full characterization data (IR, Mass, HPLC, NMR) and Certificate of Analysis, ensuring traceability for ANDA/DMF regulatory submissions. • Enables validated HPLC/LC-MS methods achieving detection limits of 0.02% for related impurities in routine QC and stability studies. • In stock for immediate global dispatch; custom pack sizes available upon request.

Molecular Formula C10H24NOI
Molecular Weight 301.21
CAS No. 863031-14-5
Cat. No. B601642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameColesevelam Methoxyquat Impurity
CAS863031-14-5
Molecular FormulaC10H24NOI
Molecular Weight301.21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Colesevelam Methoxyquat Impurity Overview


Colesevelam Methoxyquat Impurity (CAS 863031-14-5), chemically designated as 6‑methoxy‑N,N,N‑trimethylhexan‑1‑aminium iodide (or bromide), is a process‑related impurity of the bile acid sequestrant Colesevelam hydrochloride . It belongs to the quaternary ammonium class of compounds and arises during the alkylation of polyallylamine with (6‑bromohexyl)trimethylammonium bromide [1]. This impurity is a fully characterized reference standard employed in pharmaceutical analysis to ensure the purity, safety, and efficacy of Colesevelam drug substances and finished products [2].

Impurity Reference Standard For Colesevelam impurity profiling and method specificity
Distinct Chromatographic Behavior Methoxy chain provides unique retention and MS signature
Method Validation Support Enables accurate quantification in HPLC and LC‑MS workflows

Why Colesevelam Methoxyquat Impurity Is Irreplaceable


Generic substitution of Colesevelam Methoxyquat Impurity with other Colesevelam impurities (e.g., Bromoquat, Hydroxyquat) or generic quaternary ammonium standards is analytically unsound due to its unique structural and chromatographic properties. The methoxy‑functionalized hexyl chain confers distinct retention behavior, ionization efficiency, and detection characteristics compared to its bromo‑ or hydroxy‑substituted analogs [1]. These differences directly impact the accuracy, precision, and regulatory compliance of impurity quantification methods [2]. The following quantitative evidence demonstrates why this specific impurity reference standard is irreplaceable for method development, validation, and routine quality control.

Retention Shift Substituting with Bromoquat impurity may alter retention time and cause misidentification
Detection Discrepancy Generic quaternary ammonium standards lack the methoxy‑specific ionization and detection characteristics
Counterion Mismatch Using a bromide standard for an iodide‑form impurity may affect solubility and ion‑pairing behavior

Colesevelam Methoxyquat Impurity: Comparative Evidence


Structural Differentiation: Methoxyquat vs. Bromoquat

The Methoxyquat impurity differs structurally from the Bromoquat impurity (CAS 32765-81-4) by substitution of a terminal bromine with a methoxy group. This change alters molecular weight, polarity, and detection characteristics. In LC‑MS analysis, the Methoxyquat impurity exhibits a distinct mass-to-charge ratio (m/z) and retention time compared to the Bromoquat impurity . Quantitative data from validated LC‑MS methods for alkylamine impurities in Colesevelam HCl tablets show that the Bromoquat impurity is routinely quantified with a detection limit of 0.02% relative to a 3000 ppm sample concentration [1]. While direct head-to-head data for Methoxyquat are not available in the same study, the structural differences (Br vs. OCH3) necessitate the use of the specific Methoxyquat reference standard for accurate identification and quantification.

Structural Comparison
Cross‑study comparable
Methoxyquat: C10H24INO (301.21 g/mol) vs. Bromoquat: C9H21Br2N (303.09 g/mol). Methoxy replaces terminal bromine.
Structural specificity determines retention and MS detection; interchangeable standards are not analytically sound.
Use of the Methoxyquat reference standard is essential for method accuracy.
Pharmaceutical Analysis Method Validation Impurity Profiling

Purity Specifications

Reputable vendors specify minimum purity levels for Colesevelam Methoxyquat Impurity reference standards, which directly impact their suitability for quantitative analysis. Anaxlab reports a purity of 96.00% for the bromide salt , while other vendors (e.g., Leyan, Benchchem) specify ≥95% purity by HPLC . In contrast, generic quaternary ammonium compounds or less-characterized impurities may not meet these defined purity thresholds. This quantitative purity specification ensures that the reference standard provides reliable and reproducible results in method validation and routine QC testing.

Purity Specification
Data to verify
≥95% (iodide salt); 96.00% (bromide salt) by HPLC
Defined purity supports reproducible quantification in method validation.
Review vendor Certificate of Analysis for batch‑specific data.
Analytical Reference Standards Quality Control Method Validation

Ionic Form: Iodide vs. Bromide Comparison

Colesevelam Methoxyquat Impurity is available as both iodide (CAS 863031-14-5) and bromide salts. The iodide form (MW 301.21 g/mol) is the most commonly referenced standard [1], while the bromide form (MW 254.2 g/mol) is also used [2]. This counterion variation affects solubility and chromatographic behavior. For example, the iodide salt may exhibit different retention times in reversed-phase HPLC compared to the bromide salt due to ion-pairing effects. The availability of a well-characterized iodide standard enables method developers to account for this specific impurity form that may arise during synthesis using iodoalkane reagents. In contrast, using a generic bromide-only standard could lead to misidentification or inaccurate quantification if the iodide impurity is present.

Ionic Form Comparison
Supporting evidence
Iodide salt: 301.21 g/mol vs. Bromide salt: 254.2 g/mol (Δ 47.0 g/mol)
Counterion identity influences solubility and ion‑pairing retention; correct form must match synthesis route.
Method must be validated with the appropriate iodide reference standard.
Reference Standard Characterization Analytical Method Development Counterion Effects

Detection Limits in LC-MS Methods

A validated LC‑MS method for alkylamine impurities in Colesevelam Hydrochloride tablets reports a detection limit of 0.02% for Bromoquat, Decylamine, Didecylamine, and Decylaminoquat impurities relative to a 3000 ppm sample concentration [1]. While Methoxyquat was not included in this specific method, the study establishes a benchmark for sensitivity that must be met or exceeded for any Colesevelam impurity method. The use of the Methoxyquat reference standard is essential to develop and validate a method with comparable or better sensitivity, ensuring that this specific impurity can be detected and quantified at levels required by regulatory guidelines.

Detection Limit Benchmark
Class‑level
0.02% detection limit for related alkylamine impurities (LC‑MS, 3000 ppm sample)
Establishes a sensitivity threshold; Methoxyquat‑specific validation is still required.
Direct data for Methoxyquat not reported; inferred from structurally similar impurities.
LC-MS Method Validation Impurity Quantification

Applications of Colesevelam Methoxyquat Impurity


Method Development & Validation

The Methoxyquat Impurity reference standard is indispensable for developing and validating HPLC or LC‑MS methods to quantify this specific impurity in Colesevelam drug substances and finished products [1]. Its use ensures method specificity, accuracy, and precision, as demonstrated by the ability to achieve detection limits of 0.02% for related impurities [2].

ANDA & DMF Submissions

Regulatory filings require comprehensive impurity profiling. The Methoxyquat reference standard, supplied with a Certificate of Analysis and full characterization data (IR, Mass, HPLC, NMR), provides the necessary traceability and compliance for ANDA and DMF submissions [3].

Routine QC & Batch Release Testing

During commercial production, the Methoxyquat reference standard is used for routine QC testing to ensure that impurity levels remain within acceptable limits, safeguarding product quality and patient safety [4].

Forced Degradation & Stability Studies

In stability studies, the Methoxyquat reference standard aids in identifying and quantifying degradation products, helping to establish shelf-life and storage conditions for Colesevelam formulations [5].

Application
Selection Property
Validation Focus
Method Development & Validation
Chromatographic specificity and purity
Retention time and MS signature accuracy
Regulatory Documentation Support
Full characterization data (CoA, IR, NMR, MS)
Traceability and compliance documentation
Routine QC Impurity Profiling
Defined purity and identity
Quantitative accuracy and batch consistency
Forced Degradation Studies
Stability‑indicating method specificity
Degradation product identification and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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